Cellular Potency Against LRRK2 G2019S
LRRK2-IN-14 inhibits LRRK2(G2019S) cell activity with an IC50 of 6.3 nM [1]. In cross-study comparisons, the widely used LRRK2-IN-1 exhibits an IC50 of 6 nM for the same mutant , GNE-7915 shows an IC50 of 9 nM , and MLi-2 demonstrates sub-nanomolar potency with cellular IC50 values ranging from 0.76 nM (purified kinase assay) to 3.4 nM (radioligand binding) [2]. While LRRK2-IN-14 and LRRK2-IN-1 are nearly equipotent in cellular assays, LRRK2-IN-14 possesses a distinct macrocyclic scaffold that may confer differential selectivity and pharmacokinetic properties.
| Evidence Dimension | LRRK2(G2019S) cellular inhibition IC50 |
|---|---|
| Target Compound Data | 6.3 nM |
| Comparator Or Baseline | LRRK2-IN-1: 6 nM; GNE-7915: 9 nM; MLi-2: 0.76-3.4 nM (cellular assay) |
| Quantified Difference | ~0.3 nM vs. LRRK2-IN-1; 2.7 nM vs. GNE-7915; ~5.5 nM vs. MLi-2 (cellular) |
| Conditions | Cell-based assays measuring LRRK2 kinase activity (exact cell lines vary across studies) |
Why This Matters
Researchers requiring a specific potency window for LRRK2 G2019S inhibition can select the appropriate tool compound based on its distinct IC50 value; LRRK2-IN-14 offers an alternative to LRRK2-IN-1 with a different chemical scaffold for orthogonal validation studies.
- [1] Kim K, Jang A, Shin H, Ye I, Lee JE, Kim T, Park H, Hong S. Concurrent Optimizations of Efficacy and Blood-Brain Barrier Permeability in New Macrocyclic LRRK2 Inhibitors for Potential Parkinson's Disease Therapeutics. J Med Chem. 2024 May 9;67(9):7647-7662. View Source
- [2] Fell MJ, Mirescu C, Basu K, Cheewatrakoolpong B, DeMong DE, Ellis JM, Hyde LA, Lin Y, Markgraf CG, Mei H, Miller M, Poulet FM, Scott JD, Smith MD, Yin Z, Zhou X, Parker EM, Kennedy ME, Morrow JA. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. J Pharmacol Exp Ther. 2015 Dec;355(3):397-409. View Source
